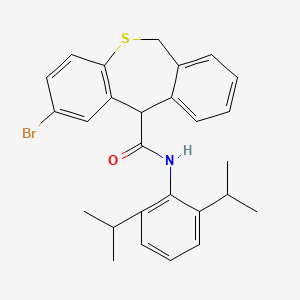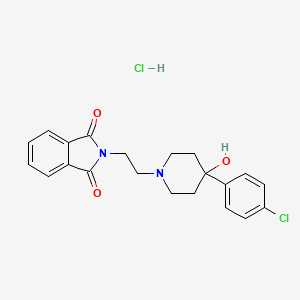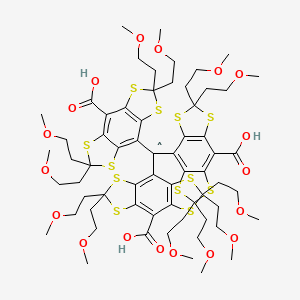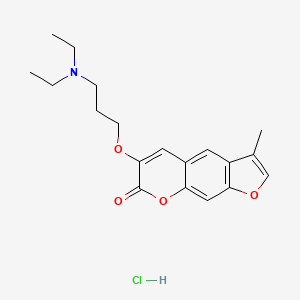
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride is a complex organic compound with a unique structure that combines a furobenzopyran core with a diethylamino propoxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride typically involves multiple steps, starting with the preparation of the furobenzopyran core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The diethylamino propoxy side chain is then introduced through nucleophilic substitution reactions, where the appropriate diethylamino propoxy group is attached to the core structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino propoxy side chain may facilitate binding to these targets, while the furobenzopyran core can modulate the compound’s activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo3,2-gbenzopyran-7-one
- 3-[3-(Diethylamino)propoxy]-6-methyl-2H-furo[3,2-g]chromen-2-one
Uniqueness
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
79418-51-2 |
|---|---|
Formule moléculaire |
C19H24ClNO4 |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
6-[3-(diethylamino)propoxy]-3-methylfuro[3,2-g]chromen-7-one;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-4-20(5-2)7-6-8-22-18-10-14-9-15-13(3)12-23-17(15)11-16(14)24-19(18)21;/h9-12H,4-8H2,1-3H3;1H |
Clé InChI |
NCTYFTUDIWIYAV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC1=CC2=CC3=C(C=C2OC1=O)OC=C3C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


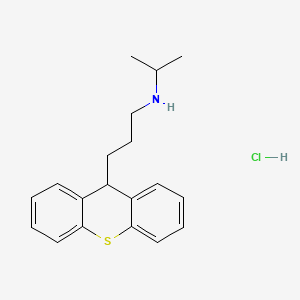
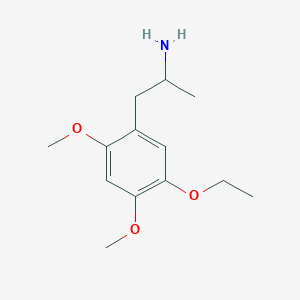
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
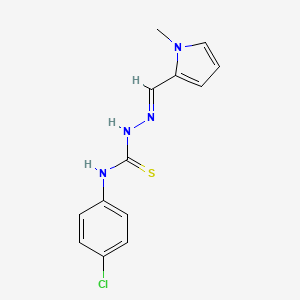
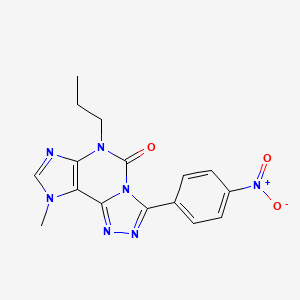


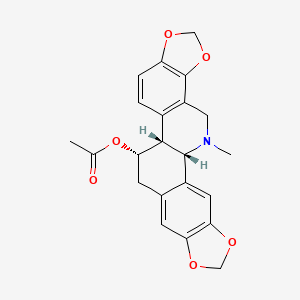
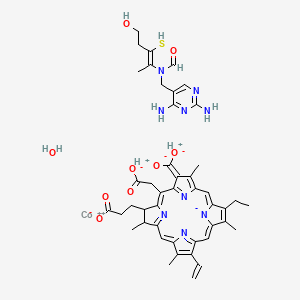
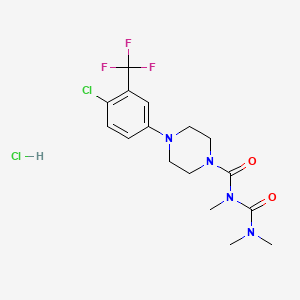
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
